molecular formula C14H17BrN2O2 B11569805 N-(5-bromo-1-butyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetamide

N-(5-bromo-1-butyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetamide

Cat. No.: B11569805
M. Wt: 325.20 g/mol
InChI Key: CXCGQPLUFMSASL-UHFFFAOYSA-N
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Description

N-(5-bromo-1-butyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetamide is a synthetic compound belonging to the indole derivative family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features a bromine atom at the 5-position of the indole ring, a butyl group, and an acetamide moiety, making it a unique structure with potential biological significance.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-bromo-1-butyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These methods often include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently .

Chemical Reactions Analysis

Types of Reactions

N-(5-bromo-1-butyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution can produce a variety of functionalized indole derivatives .

Scientific Research Applications

N-(5-bromo-1-butyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antiviral, anticancer, and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-(5-bromo-1-butyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • N-(5-bromo-1-butyl-2-oxo-2,3-dihydro-1H-indole-3-yl)acetamide
  • N-(5-bromo-1-butyl-2-oxo-2,3-dihydro-1H-indole-3-yl)acetamide
  • N-(5-bromo-1-butyl-2-oxo-2,3-dihydro-1H-indole-3-yl)acetamide

Uniqueness

N-(5-bromo-1-butyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetamide is unique due to its specific substitution pattern and functional groups, which confer distinct biological activities and chemical reactivity. Its bromine atom and acetamide moiety differentiate it from other indole derivatives, making it a valuable compound for research and development .

Properties

Molecular Formula

C14H17BrN2O2

Molecular Weight

325.20 g/mol

IUPAC Name

N-(5-bromo-1-butyl-2-oxo-3H-indol-3-yl)acetamide

InChI

InChI=1S/C14H17BrN2O2/c1-3-4-7-17-12-6-5-10(15)8-11(12)13(14(17)19)16-9(2)18/h5-6,8,13H,3-4,7H2,1-2H3,(H,16,18)

InChI Key

CXCGQPLUFMSASL-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C2=C(C=C(C=C2)Br)C(C1=O)NC(=O)C

Origin of Product

United States

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